molecular formula C10H9N3O2 B1627396 Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate CAS No. 117784-22-2

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Cat. No. B1627396
M. Wt: 203.2 g/mol
InChI Key: SOXZUDICJVTYRI-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is likely a compound that contains a pyridine and pyrazole group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the pyridine and pyrazole rings . These rings may influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . Pyridine and pyrazole groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine and pyrazole rings . For example, the compound might have a certain melting point .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure : Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, have been synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. Their molecular structures were studied through X-ray diffraction and compared with density-functional-theory calculations, highlighting their stability and tautomeric forms (Shen et al., 2012).

Chemical Synthesis and Functionalization

  • Use as a Scaffold for Synthesis : Derivatives like methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate have been utilized as scaffolds for synthesizing other highly functionalized pyrazole derivatives. These scaffolds are useful for creating a variety of chemically interesting compounds (Ruano et al., 2005).

Biochemical Studies

  • Fluorescence Chemosensor Development : A probe based on the pyridine–pyrazole system, including derivatives of methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, was developed for chemical sensing of Al3+. This application is significant for biological and environmental monitoring, as the probe shows high sensitivity and selectivity for Al3+ detection (Naskar et al., 2018).

Pharmaceutical Research

  • Antiviral Activity : Derivatives of methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate have been synthesized and tested for their antiviral activity against viruses like Herpes simplex. These compounds offer potential in the development of new antiviral agents (Bernardino et al., 2007).

Material Science

  • Corrosion Inhibition : Pyrazole derivatives, including ethyl 5-methyl-1-pyridin-2-yl-1H-pyrazol-3-carboxylate, have been studied for their ability to inhibit the corrosion of steel in acidic environments. This research has implications for the development of new corrosion inhibitors in industrial applications (Tebbji et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some pyridine compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

properties

IUPAC Name

methyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-8(6-12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXZUDICJVTYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556895
Record name Methyl 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

CAS RN

117784-22-2
Record name Methyl 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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